

Crystal Structure Analysis of 3-Phenylpyrrolidin-3-ol: A Technical Guide

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Compound of Interest

Compound Name: 3-Phenylpyrrolidin-3-ol

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Disclaimer: As of December 2025, a comprehensive, publicly available crystal structure determination for **3-Phenylpyrrolidin-3-ol** could not be located in the searched academic and crystallographic databases. To fulfill the request for an in-depth technical guide on crystal structure analysis of a closely related molecule, this document presents a detailed analysis of N-(3-hydroxyphenyl)succinimide, a compound containing a similar phenyl and a five-membered nitrogen-containing ring system. All data and methodologies presented herein pertain to N-(3-hydroxyphenyl)succinimide.

This guide provides a comprehensive overview of the crystal structure of N-(3-hydroxyphenyl)succinimide, intended for researchers, scientists, and professionals in drug development. The document details the experimental protocols for its structure determination, presents key crystallographic data in a structured format, and visualizes the experimental workflow and significant molecular interactions.

Crystallographic Data

The crystal structure of N-(3-hydroxyphenyl)succinimide was determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement parameters is provided in Table 1.

Table 1: Crystal Data and Structure Refinement for N-(3-hydroxyphenyl)succinimide[1]

Parameter	Value
Empirical Formula	C ₁₀ H ₉ NO ₃
Formula Weight (g/mol)	191.18
Crystal System	Monoclinic
Space Group	P2 ₁ /n
Unit Cell Dimensions	
a (Å)	11.432 (2)
b (Å)	7.6567 (14)
c (Å)	10.115 (2)
α (°)	90
β (°)	98.688 (7)
γ (°)	90
Volume (Å ³)	875.2 (3)
Z	4
Data Collection	
Radiation	Cu Kα ($\lambda = 1.54178 \text{ \AA}$)
Temperature (K)	293
Refinement	
R-factor (R1)	0.044
Weighted R-factor (wR2)	0.140

Molecular Geometry

The molecule is non-planar, with the benzene and pyrrolidine rings being inclined to each other. The dihedral angle between the mean planes of the benzene and pyrrolidine rings is 53.9 (1)°.

[1]

Experimental Protocols

The determination of the crystal structure of N-(3-hydroxyphenyl)succinimide involved the following key steps:

3.1. Crystal Growth Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound. The specific solvent system used for crystallization is a critical step and is often determined empirically.

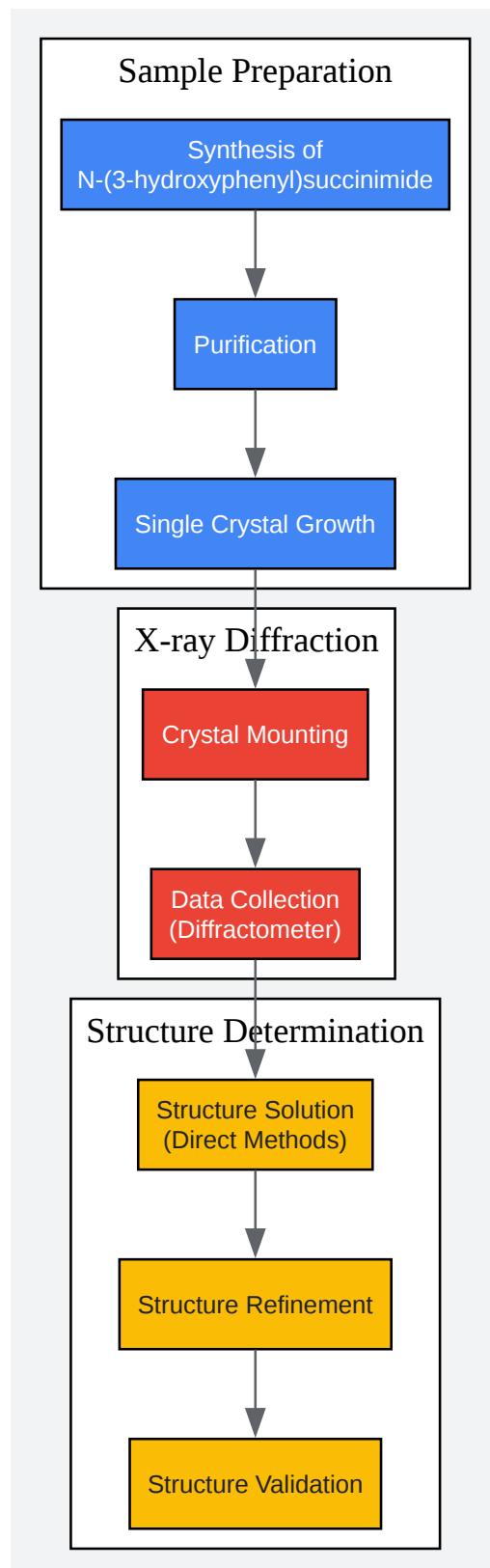
3.2. X-ray Data Collection[1] A suitable single crystal was mounted on a diffractometer. The data for N-(3-hydroxyphenyl)succinimide was collected on a Bruker APEXII CCD area-detector diffractometer. The crystal was kept at a constant temperature of 293 K during data collection. The diffraction data were collected using monochromated Cu K α radiation. A multi-scan absorption correction was applied to the collected data.

3.3. Structure Solution and Refinement[1] The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. The hydroxyl H atom was located in a difference Fourier map and refined freely. The C-bound H atoms were positioned with idealized geometry and treated as riding atoms.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

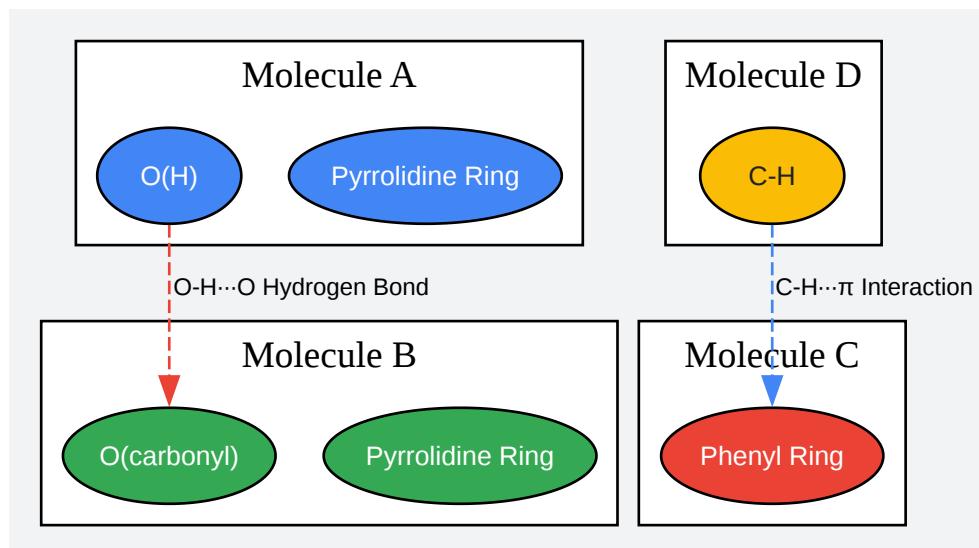


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Experimental workflow for crystal structure analysis.

4.2. Intermolecular Interactions

The crystal packing of N-(3-hydroxyphenyl)succinimide is stabilized by intermolecular hydrogen bonds. In the crystal, molecules are linked through strong O—H \cdots O hydrogen bonds, forming zigzag chains.^[1] These chains are further linked by C—H \cdots π interactions, creating sheets.^[1]



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Key intermolecular interactions in the crystal lattice.

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References

- 1. Crystal structure of N-(3-hydroxyphenyl)succinimide - PMC [pmc.ncbi.nlm.nih.gov]
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